Diallyl malate

Radical Polymerization Cyclopolymerization Kinetics

Diallyl malate (CAS 6947-00-8), also known as butanedioic acid, 2-hydroxy-, 1,4-di-2-propen-1-yl ester, is a bifunctional allyl ester monomer derived from malic acid. Its molecular structure features two terminal allyl groups esterified to the hydroxyl and carboxyl groups of the malate backbone, imparting dual reactivity for radical polymerization and thiol-ene click chemistry.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 6947-00-8
Cat. No. B1633856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl malate
CAS6947-00-8
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CC(C(=O)OCC=C)O
InChIInChI=1S/C10H14O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h3-4,8,11H,1-2,5-7H2
InChIKeyYLTDNYQTDYMOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Malate (CAS 6947-00-8) Technical Procurement: Bifunctional Allyl Ester Monomer for Enhanced Polymerization and Biodegradable Polymer Synthesis


Diallyl malate (CAS 6947-00-8), also known as butanedioic acid, 2-hydroxy-, 1,4-di-2-propen-1-yl ester, is a bifunctional allyl ester monomer derived from malic acid [1]. Its molecular structure features two terminal allyl groups esterified to the hydroxyl and carboxyl groups of the malate backbone, imparting dual reactivity for radical polymerization and thiol-ene click chemistry [2]. This compound is distinguished from structurally similar diallyl esters (e.g., diallyl maleate, diallyl succinate) by the presence of a pendant hydroxyl group, which significantly enhances its polymerizability and enables hydrogen-bonding interactions that modulate crosslinking behavior [1]. Diallyl malate serves as a crosslinking monomer, a building block for bio-based poly(ester-thioether)s, and a modifier for acrylate latex coatings, offering quantifiable improvements in thermal stability and water resistance relative to conventional non-hydroxylated analogs.

Why Diallyl Malate Cannot Be Substituted by Generic Diallyl Esters Without Compromising Polymerization Efficiency and Material Performance


In-class compounds such as diallyl maleate (CAS 999-21-3) and diallyl succinate (CAS 925-16-6) share the diallyl ester motif but lack the critical hydroxyl functionality of diallyl malate. This hydroxyl group directly influences radical polymerization kinetics, with the rate of polymerization (Rp) increasing in the order DASu < DAMa < DATa, correlating with the number of hydroxyl groups per monomer unit [1]. Substituting diallyl malate with a non-hydroxylated analog in crosslinking applications results in lower polymerization rates, reduced crosslink density, and diminished thermal and barrier properties of the final material [2]. Furthermore, the hydroxyl group enables unique hydrogen-bonding interactions that alter cyclopolymerization behavior, as evidenced by abnormal residual unsaturation dependencies not observed in diallyl succinate or diallyl maleate systems [1]. These quantifiable differences preclude simple interchangeability in performance-critical formulations.

Quantitative Evidence for Diallyl Malate's Differentiated Performance in Polymerization and Material Applications


Enhanced Radical Polymerization Rate vs. Diallyl Succinate and Diallyl Tartrate Due to Hydroxyl Group Effect

Diallyl malate (DAMa) exhibits a significantly enhanced rate of radical polymerization compared to its non-hydroxylated analog diallyl succinate (DASu), but a slightly lower rate than diallyl tartrate (DATa) which contains two hydroxyl groups. This trend directly correlates with the number of hydroxyl groups per monomer unit, demonstrating the activating effect of the hydroxyl moiety on allyl monomer reactivity [1].

Radical Polymerization Cyclopolymerization Kinetics

Thermal Stability Improvement in Acrylate Latex Coatings: +10°C Thermal Decomposition Temperature Increase vs. Conventional Latex

Incorporation of diallyl malate (BAHD) as a crosslinking monomer in fluorocarbon-modified acrylate latex formulations increases the thermal decomposition temperature by 10°C compared to conventional non-crosslinked acrylate latex [1]. This improvement is achieved at an optimal BAHD loading of 4.47 wt% in the emulsion polymerization system.

Coatings Thermal Stability Crosslinking

Reduced Water Absorption in Crosslinked Latex Films at 4.47% Diallyl Malate Loading

The water absorption rate of diallyl malate-crosslinked acrylate latex films is greatly reduced at an optimal BAHD loading of 4.47 wt% compared to non-crosslinked control latex, while simultaneously achieving a water contact angle exceeding 90°, indicating strong surface hydrophobicity [1].

Barrier Properties Water Resistance Coatings

Biodegradability of Diallyl Malate-Derived Poly(ester-thioether)s: 13-22% Degradation in Activated Sludge Over 28 Days

Poly(ester-thioether)s synthesized from diallyl l-malate (AMA) via thiol-ene click polymerization with dithiols such as 1,8-octanedithiol (OD) exhibit partial biodegradability of 13-22% over 28 days in activated sludge testing [1]. This biodegradation behavior is attributed to the ester linkages derived from the malate backbone, which are susceptible to enzymatic hydrolysis, unlike fully synthetic, petroleum-derived crosslinkers that persist in the environment.

Biodegradable Polymers Sustainable Materials Thiol-ene Chemistry

Tunable Glass Transition Temperature (-37°C to -47°C) in Diallyl Malate-Based Poly(ester-thioether)s

Differential scanning calorimetry (DSC) analysis of poly(ester-thioether)s derived from diallyl l-malate (AMA) and various dithiols reveals single glass transition temperatures (Tg) ranging from -37°C to -47°C, depending on the dithiol comonomer used [1]. This low Tg range indicates elastomeric behavior at room temperature, with tunability achieved through comonomer selection.

Thermal Properties Elastomers Polymer Design

High-Value Application Scenarios for Diallyl Malate Based on Quantified Performance Differentiation


High-Performance Acrylate Coatings Requiring Enhanced Thermal Stability and Water Resistance

Formulators seeking to upgrade conventional acrylate latex coatings for demanding applications (e.g., automotive refinish, industrial maintenance, architectural coatings in high-humidity environments) should select diallyl malate as the crosslinking monomer at 4-5 wt% loading. This addition delivers a verified +10°C increase in thermal decomposition temperature and substantially reduced water absorption with water contact angles >90° [1]. These quantified improvements directly address common failure modes of linear acrylate binders, including thermal softening and moisture-induced blistering, thereby extending coating service life and reducing warranty claims.

Synthesis of Bio-Based and Partially Biodegradable Poly(ester-thioether) Elastomers

Researchers and product developers aiming to meet sustainability targets or regulatory requirements for reduced microplastic pollution should utilize diallyl malate as a monomer in thiol-ene click polymerizations. The resulting poly(ester-thioether)s demonstrate 13-22% biodegradation in activated sludge over 28 days [1], a measurable environmental advantage over conventional non-degradable crosslinked polymers. Furthermore, the low glass transition temperatures (-37°C to -47°C) enable the design of flexible, elastomeric materials suitable for biodegradable packaging films, compostable adhesives, or temporary biomedical implants [1].

Rapid-Cure Crosslinking Systems Leveraging Enhanced Polymerization Kinetics

Industrial processes requiring fast cycle times or low-temperature curing, such as UV-curable coatings, adhesives, and 3D printing resins, benefit from the enhanced radical polymerization rate of diallyl malate relative to diallyl succinate [1]. The hydroxyl group imparts a kinetic advantage that translates to higher monomer conversion at equivalent initiator levels and shorter curing times. Formulators can exploit this reactivity to reduce energy consumption in thermal curing processes or to increase production throughput in continuous coating lines, directly impacting operational cost efficiency.

Water-Borne Epoxy Resin Modification for Improved Flexibility and Adhesion

Patent literature describes the incorporation of diallyl malate into water-borne epoxy resin systems to achieve desirable glass transition temperatures and broad application prospects [2]. The bifunctional allyl ester structure promotes crosslinking while the hydroxyl group enhances compatibility with aqueous systems and adhesion to polar substrates. This application scenario is particularly relevant for manufacturers seeking to replace volatile organic compound (VOC)-intensive solvent-borne systems with environmentally compliant water-borne alternatives without sacrificing mechanical performance.

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